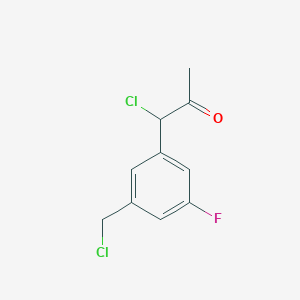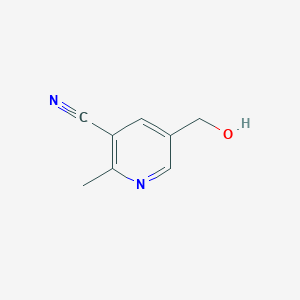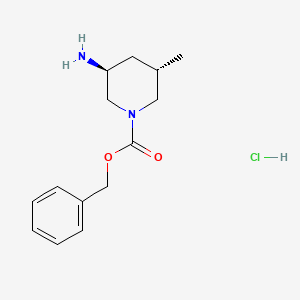
(3S,5S)-Benzyl 3-amino-5-methylpiperidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-5-METHYL-, PHENYLMETHYL ESTER, HCL (1:1) is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-5-METHYL-, PHENYLMETHYL ESTER, HCL (1:1) involves several steps. One common method includes the reductive amination of dialdehydes or dinitriles, followed by cyclization. This process is stereoselective, ensuring the desired (3S,5S) configuration .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled environments to maintain the integrity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5S)-1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-5-METHYL-, PHENYLMETHYL ESTER, HCL (1:1) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3S,5S)-1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-5-METHYL-, PHENYLMETHYL ESTER, HCL (1:1) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (3S,5S)-1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-5-METHYL-, PHENYLMETHYL ESTER, HCL (1:1) involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate .
- N-[(3S,5S)-5-methyl-3-piperidinyl]carbamic acid tert-butyl ester .
Uniqueness
(3S,5S)-1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-5-METHYL-, PHENYLMETHYL ESTER, HCL (1:1) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propiedades
Fórmula molecular |
C14H21ClN2O2 |
|---|---|
Peso molecular |
284.78 g/mol |
Nombre IUPAC |
benzyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11-7-13(15)9-16(8-11)14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H/t11-,13-;/m0./s1 |
Clave InChI |
ONHUQYBMESJGDA-JZKFLRDJSA-N |
SMILES isomérico |
C[C@H]1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)N.Cl |
SMILES canónico |
CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


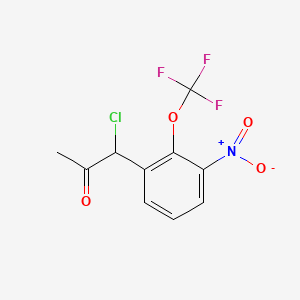
![2-Tert-butyl 7-methyl 5-oxa-2,8-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B14043742.png)
![trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B14043743.png)



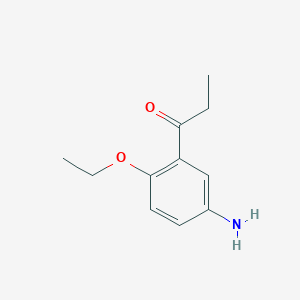
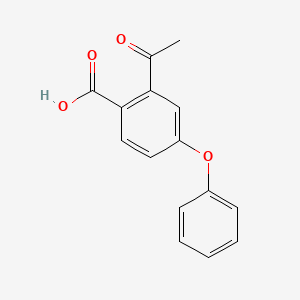
![Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14043793.png)
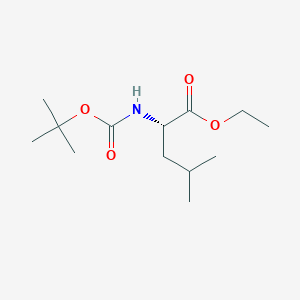
![7-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B14043812.png)
